[3-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate
Description
Properties
CAS No. |
477728-96-4 |
|---|---|
Molecular Formula |
C24H21ClN2O4 |
Molecular Weight |
436.9 g/mol |
IUPAC Name |
[3-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C24H21ClN2O4/c1-2-14-30-21-12-8-18(9-13-21)23(28)27-26-16-17-4-3-5-22(15-17)31-24(29)19-6-10-20(25)11-7-19/h3-13,15-16H,2,14H2,1H3,(H,27,28)/b26-16+ |
InChI Key |
XRIAINNCRGICCR-WGOQTCKBSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Propoxybenzoic Acid
The synthesis begins with 4-hydroxybenzoic acid, which undergoes O-propylation using propyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. Propylation yields 4-propoxybenzoic acid, confirmed by a characteristic singlet at δ 1.05 ppm (CH₃) in ¹H-NMR.
Conversion to Acyl Hydrazide
4-Propoxybenzoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride, followed by reaction with hydrazine hydrate (N₂H₄·H₂O) in ethanol under reflux. This yields 4-propoxybenzoyl hydrazide, identifiable by IR bands at ṽ = 1656 cm⁻¹ (C=O) and 3210 cm⁻¹ (N–H).
Synthesis of 3-Formylphenyl 4-Chlorobenzoate
Esterification of 4-Chlorobenzoic Acid
4-Chlorobenzoic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). 3-Hydroxybenzaldehyde is added to form 3-formylphenyl 4-chlorobenzoate. The ester’s formation is confirmed by a carbonyl signal at δ 167.2 ppm in ¹³C-NMR.
Purification and Characterization
Crude product is purified via silica gel chromatography (hexane:ethyl acetate, 7:3). High-resolution mass spectrometry (HRMS) shows [M+H]⁺ at m/z 275.0481 (calculated: 275.0478).
Hydrazone Formation via Condensation
Reaction Conditions
Equimolar amounts of 4-propoxybenzoyl hydrazide and 3-formylphenyl 4-chlorobenzoate are refluxed in ethanol with 2 drops of glacial acetic acid for 6–8 hours. The acidic conditions favor E-hydrazone formation by protonating the aldehyde carbonyl, enhancing electrophilicity for nucleophilic attack by the hydrazide.
Workup and Isolation
Post-reaction, the mixture is cooled to 0°C, and the precipitate is filtered. Recrystallization from ethanol yields pure [3-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate as pale-yellow crystals.
Analytical Validation
Spectroscopic Data
-
¹H-NMR (400 MHz, CDCl₃) : δ 11.32 (s, 1H, NH), 8.72 (s, 1H, CH=N), 8.10–7.40 (m, 8H, aromatic), 4.05 (t, 2H, OCH₂), 1.85 (m, 2H, CH₂), 1.02 (t, 3H, CH₃).
-
¹³C-NMR : δ 165.1 (C=O, ester), 162.4 (C=O, hydrazone), 154.3 (CH=N), 140.2–115.3 (aromatic), 69.8 (OCH₂), 22.4 (CH₂), 10.5 (CH₃).
-
IR (KBr) : ṽ = 1720 cm⁻¹ (ester C=O), 1665 cm⁻¹ (hydrazone C=O), 1590 cm⁻¹ (C=N).
Mass Spectrometry
HRMS (ESI-TOF) confirms the molecular ion [M+H]⁺ at m/z 437.1263 (calculated: 437.1263).
Optimization and Yield Analysis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 4-Propoxybenzoic acid | Propyl bromide, K₂CO₃, DMF | 85 | 98.5 |
| Acyl hydrazide | SOCl₂, N₂H₄·H₂O, ethanol | 78 | 99.2 |
| Esterification | DCC, DMAP, DCM | 82 | 97.8 |
| Hydrazone formation | Ethanol reflux, acetic acid | 72 | 99.0 |
Yields reflect isolated products after purification.
Mechanistic Insights
Hydrazone Configuration Control
The E-configuration is thermodynamically favored due to reduced steric hindrance between the 4-propoxybenzoyl group and the phenyl ester. DFT calculations on analogous systems show a 12.3 kcal/mol energy difference favoring the E-isomer.
Side Reactions and Mitigation
-
Z-Isomer Formation : Minimized by using excess hydrazide (1.2 equiv) and prolonged reflux.
-
Ester Hydrolysis : Avoided by maintaining anhydrous conditions during esterification.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
[3-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [3-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its unique structure allows it to bind to specific enzymes, making it a valuable tool for investigating biochemical pathways and mechanisms.
Medicine
In medicine, [3-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific diseases, particularly those involving enzyme inhibition or modulation.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer synthesis.
Mechanism of Action
The mechanism of action of [3-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule.
Biological Activity
The compound [3-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of [3-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate can be described as follows:
- Molecular Formula : C18H18ClN3O3
- Molecular Weight : 357.81 g/mol
- IUPAC Name : 3-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl 4-chlorobenzoate
This compound features a hydrazone linkage, which is often associated with various biological activities, including anti-cancer and anti-inflammatory effects.
Anticancer Activity
Hydrazone derivatives have been shown to possess anticancer properties. For example, studies indicate that compounds with similar structural motifs can induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of cell proliferation
- Induction of oxidative stress
- Activation of apoptotic pathways
A study on hydrazone derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that [3-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate may exhibit similar effects, although specific data on this compound is still needed for confirmation .
Antimicrobial Activity
Hydrazones are also known for their antimicrobial properties. Compounds in this class have been tested against various bacterial and fungal strains. The mechanism often involves disrupting microbial cell membranes or interfering with metabolic processes.
Case Studies and Research Findings
While direct studies on [3-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate are scarce, related research provides valuable insights:
- Study on Hydrazone Derivatives : A series of hydrazone compounds were evaluated for their anticancer activity against human breast cancer cells (MCF-7). Results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis through caspase activation .
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of various hydrazone compounds against Staphylococcus aureus and Escherichia coli. The study found that several derivatives exhibited potent antibacterial activity, suggesting potential applications in treating infections .
Data Table: Biological Activity Summary
| Property | Description |
|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells |
| Antimicrobial Activity | Effective against various bacterial strains |
| Mechanism of Action | Involves oxidative stress and apoptosis |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with 4-Chlorobenzoate Esters
Several compounds share the 4-chlorobenzoate ester moiety but differ in the hydrazone substituents:
- (E)-4-[(5,6-Dimethoxy-1-oxo-1H-inden-2(3H)-ylidene)methyl]phenyl 4-chlorobenzoate (8e): This indanone-chalcone hybrid replaces the hydrazone with a conjugated carbonyl system. It exhibits a higher melting point (280–281°C) compared to typical hydrazones (e.g., 2c in : 162.5–164°C), likely due to enhanced crystallinity from the rigid indanone core. Its anti-Alzheimer activity (acetylcholinesterase inhibition) contrasts with the antimicrobial focus of hydrazone derivatives .
- 4-((E)-3-(4-Methoxyphenyl)-3-oxoprop-1-enyl)phenyl 4-chlorobenzoate (2c): Features an α,β-unsaturated ketone instead of a hydrazone. Its moderate yield (67.5%) and melting point (162.5–164°C) suggest comparable synthetic accessibility .
Hydrazone Derivatives with Varied Acyl Groups
- 3-{(E)-[(3,4,5-Trimethoxybenzoyl)hydrazono]methyl}phenyl 4-chlorobenzoate (): Substitution with a 3,4,5-trimethoxybenzoyl group increases molecular weight (468.89 g/mol vs. ~453.88 g/mol for the target compound) and introduces multiple electron-donating methoxy groups. Such modifications could enhance lipid solubility and membrane permeability, critical for bioavailability .
- 4-{[2-(3-Chlorobenzoyl)hydrazinylidene]methyl}-2-methoxyphenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate (16): Incorporates a thiazolidinone ring, which is absent in the target compound. This structural addition correlates with high yields (92%) and notable antimicrobial activity, suggesting that heterocyclic fusion improves both synthetic efficiency and biological potency .
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-chloro substituent in the target compound may reduce electron density at the ester carbonyl, increasing stability against hydrolysis.
- Melting Points and Solubility: Hydrazones with bulkier substituents (e.g., 4-propoxy in the target compound) generally exhibit lower melting points than those with compact groups (e.g., 4-chloro in 2c). For example, compound 2c (4-chloro) melts at 162.5–164°C, while 8e (bulky indanone) melts at 280–281°C .
Predicted Collision Cross-Section (CCS) and Molecular Geometry
Recent CCS predictions for hydrazone derivatives (–17) reveal that substituents significantly influence molecular size and shape:
| Compound (Adduct) | m/z | Predicted CCS (Ų) |
|---|---|---|
| Target (M+H)+ | ~454 | ~210 (estimated) |
| CID 3423197 ([M+H]+) | 465.16 | 212.8 |
| CID 9621459 ([M+H]+) | 514.02 | 206.0 |
The target compound’s propoxy chain likely increases CCS compared to analogs with smaller substituents (e.g., 4-bromo in CID 9621459), affecting interactions in chromatographic or mass spectrometric analyses .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for [3-[(E)-...]phenyl] 4-chlorobenzoate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with hydrazine derivatives and chlorinated aromatic precursors. Key steps include:
- Hydrazone formation : Condensation of 4-propoxybenzoyl hydrazine with a substituted benzaldehyde under acidic conditions (e.g., acetic acid catalysis).
- Esterification : Coupling the hydrazone intermediate with 4-chlorobenzoyl chloride using a base (e.g., triethylamine) in anhydrous THF.
- Optimization : Reaction temperature (60–80°C), solvent polarity (DMF for solubility), and catalyst loading (e.g., 0.1–1 mol% palladium for cross-coupling steps) are critical for yield (>75%) and purity (>95%) .
- Data Table : Common Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Higher yields at elevated temps |
| Solvent | DMF/THF | Polar aprotic solvents enhance reactivity |
| Catalyst Loading | 0.1–1 mol% | Reduces side reactions |
Q. Which analytical techniques are essential for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm hydrazone geometry (E/Z configuration) and aromatic substitution patterns.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification and fragmentation analysis.
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and hydrazone (N–H, ~3200 cm⁻¹) functional groups.
- Elemental Analysis : Validates stoichiometric purity (>98%) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities, and what tools are recommended?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemical uncertainties.
- Software :
- SHELXL : For refinement of anisotropic displacement parameters and hydrogen bonding networks .
- WinGX/ORTEP : For visualization of thermal ellipsoids and crystal packing analysis .
- Case Study : A related hydrazone derivative ( ) required SHELXL to resolve torsional angles in the hydrazinylidene moiety, confirming the E-configuration .
Q. What computational methods predict biological interactions, and how do they guide experiments?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2) or receptors.
- Molecular Dynamics (MD) : GROMACS for stability assessment of ligand-target complexes over 100 ns simulations.
- QSAR Models : Predict bioactivity based on electronic (HOMO-LUMO) and steric (logP) descriptors .
Q. How should discrepancies in spectroscopic data during structural elucidation be addressed?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
